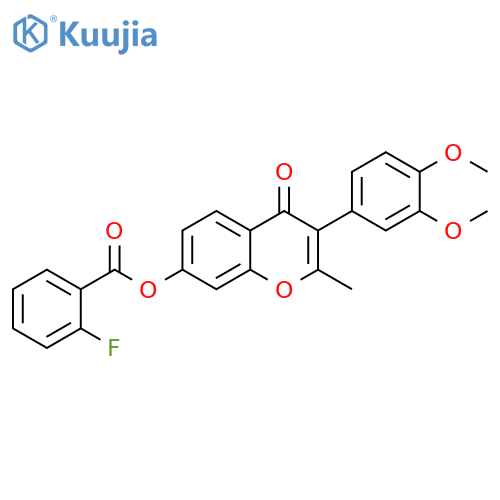

Cas no 848917-03-3 (3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate)

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

-

- インチ: 1S/C25H19FO6/c1-14-23(15-8-11-20(29-2)22(12-15)30-3)24(27)18-10-9-16(13-21(18)31-14)32-25(28)17-6-4-5-7-19(17)26/h4-13H,1-3H3

- InChIKey: FINCHXFKXDOAMI-UHFFFAOYSA-N

- ほほえんだ: C(OC1=CC=C2C(=C1)OC(C)=C(C1=CC=C(OC)C(OC)=C1)C2=O)(=O)C1=CC=CC=C1F

計算された属性

- せいみつぶんしりょう: 434.11656648g/mol

- どういたいしつりょう: 434.11656648g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 736

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 71.1Ų

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-1116-2mg |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate |

848917-03-3 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1116-15mg |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate |

848917-03-3 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1116-10μmol |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate |

848917-03-3 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1116-100mg |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate |

848917-03-3 | 100mg |

$248.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1116-20μmol |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate |

848917-03-3 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1116-50mg |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate |

848917-03-3 | 50mg |

$160.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1116-5μmol |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate |

848917-03-3 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1116-4mg |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate |

848917-03-3 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1116-75mg |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate |

848917-03-3 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1116-2μmol |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate |

848917-03-3 | 2μmol |

$57.0 | 2023-09-11 |

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoateに関する追加情報

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate (CAS No: 848917-03-3)

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate, commonly referred to by its CAS number 848917-03-3, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its complex molecular structure, which includes a chromene ring system and a benzoate ester group. The presence of these functional groups imparts unique chemical and physical properties that make it valuable for various research and industrial applications.

The molecular structure of this compound is intriguing. The chromene ring system, which is a fused bicyclic structure consisting of a benzene ring and a gamma-pyrone ring, serves as the core framework. The substituents on this core include a 3,4-dimethoxyphenyl group attached to the chromene ring and a 2-fluorobenzoate ester group. These substituents not only enhance the stability of the molecule but also contribute to its bioactivity. The methoxy groups on the phenyl ring are known to exhibit strong electron-donating effects, which can influence the electronic properties of the molecule and potentially enhance its interaction with biological targets.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its role as a potential lead compound for developing new therapeutic agents. For instance, investigations into its ability to modulate enzyme activity or bind to specific receptors have shown promising results. The presence of the fluoro group in the benzoate ester moiety is particularly interesting, as fluorinated compounds are often associated with improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life.

In addition to its pharmacological applications, this compound has also been studied for its potential use in materials science. Its rigid molecular structure and conjugated system make it a candidate for applications in organic electronics or optoelectronics. For example, researchers have examined its ability to act as a charge transport material in organic light-emitting diodes (OLEDs) or as a component in advanced polymers with tailored optical properties.

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate involves a series of carefully designed organic reactions. Key steps include the formation of the chromene ring system through cyclization reactions and the subsequent introduction of substituents via nucleophilic aromatic substitution or esterification. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that under certain conditions, it can undergo microbial degradation, although further research is needed to fully understand its environmental fate. This information is critical for ensuring sustainable practices in its production and application.

In conclusion, 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate (CAS No: 848917-03-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique molecular architecture and functional groups make it an attractive candidate for both fundamental research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing science and technology.

848917-03-3 (3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate) 関連製品

- 1016695-93-4(2-chloro-4-(pyrrolidin-2-yl)phenol)

- 401825-00-1(1-Cyanocyclopropanecarbohydrazide)

- 1797187-28-0(N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

- 1704741-11-6(AZ-PFKFB3-67)

- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)

- 2228682-83-3(4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine)

- 2229253-08-9(3-(4-methanesulfonylphenyl)-2,2-dimethylcyclopropan-1-amine)

- 868680-28-8(1-ethyl-4-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylpiperazine-2,3-dione)

- 2172124-71-7(3-{(benzyloxy)carbonylamino}-3-cyclobutyl-3-cyclopropylpropanoic acid)

- 2137493-54-8(3-[(Cyclopropylmethyl)amino]piperidin-4-ol)